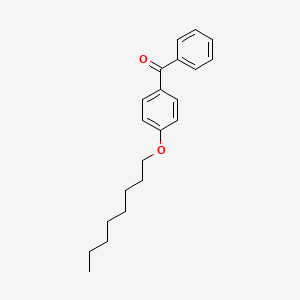

(4-(Octyloxy)phenyl)(phenyl)methanone

説明

Structure

3D Structure

特性

CAS番号 |

35820-92-9 |

|---|---|

分子式 |

C21H26O2 |

分子量 |

310.4 g/mol |

IUPAC名 |

(4-octoxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C21H26O2/c1-2-3-4-5-6-10-17-23-20-15-13-19(14-16-20)21(22)18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3 |

InChIキー |

WTJWFFXZUSGGKB-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

Synthetic Methodologies and Route Optimization for 4 Octyloxy Phenyl Phenyl Methanone

Alkylation Strategies for Precursor Derivatization

A common and direct method for synthesizing (4-(Octyloxy)phenyl)(phenyl)methanone involves the alkylation of 4-hydroxybenzophenone (B119663). This strategy, a variant of the Williamson ether synthesis, focuses on forming the ether bond as the key step. numberanalytics.comfrancis-press.com

Nucleophilic Aromatic Substitution Approaches

The core reaction in this approach is the O-alkylation of the hydroxyl group of 4-hydroxybenzophenone. The phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. This ion then attacks an octyl halide (e.g., octyl bromide or octyl chloride) in a nucleophilic substitution reaction to form the desired octyloxy ether linkage. google.comfrancis-press.com The presence of an electron-withdrawing benzoyl group on the phenol (B47542) ring can influence the acidity of the hydroxyl group, facilitating its deprotonation.

Optimization of Alkylation Conditions (e.g., Solvent, Base, Temperature)

The efficiency of the alkylation reaction is highly dependent on the chosen reaction conditions. numberanalytics.com Key parameters that are often optimized include the choice of base, solvent, and temperature, as well as the potential use of a catalyst.

Base: A variety of bases can be employed, ranging from moderate carbonates (e.g., potassium carbonate, sodium carbonate) to stronger bases. nih.govprepchem.com The choice of base is critical for ensuring complete deprotonation of the phenol without causing unwanted side reactions. Cesium bicarbonate has been noted for its ability to promote regioselective alkylation with minimal formation of byproducts. nih.gov

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, and acetonitrile (B52724) are frequently used as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide. nih.govgoogle.com The choice of solvent can impact reaction rates and yields.

Temperature: The reaction is often conducted at elevated temperatures to increase the reaction rate. nih.govgoogle.com However, excessively high temperatures can lead to decomposition or side reactions. Optimal temperatures are typically determined empirically for a specific set of reagents and solvent.

Catalyst: Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide or potassium iodide, can be added to accelerate the reaction, particularly when dealing with reactants of differing polarity or when using a biphasic solvent system. prepchem.comgoogle.com These catalysts facilitate the transfer of the phenoxide ion into the organic phase where the alkyl halide is located.

| Parameter | Condition/Reagent | Effect on Reaction | Reference |

|---|---|---|---|

| Base | Potassium Carbonate (K₂CO₃) | Commonly used, effective for phenoxide formation. | nih.gov |

| Base | Cesium Bicarbonate (CsHCO₃) | Offers high regioselectivity and minimizes bis-alkylation. | nih.gov |

| Solvent | N,N-Dimethylformamide (DMF) | Effective polar aprotic solvent, promotes reaction. | google.com |

| Solvent | Acetonitrile (CH₃CN) | Used for clean reactions, allows for good temperature control. | nih.gov |

| Temperature | Elevated (e.g., 80°C) | Increases reaction rate, reduces reaction time. | nih.gov |

| Catalyst | Tetrabutylammonium Bromide | Acts as a phase-transfer catalyst to improve reaction efficiency. | google.com |

Friedel-Crafts Acylation Approaches

An alternative synthetic route involves the Friedel-Crafts acylation of octyloxybenzene with benzoyl chloride. pearson.comchemguide.co.uk This electrophilic aromatic substitution reaction builds the benzophenone (B1666685) skeleton directly. masterorganicchemistry.com The octyloxy group is a strongly activating, ortho-, para-directing group, which favors the substitution at the para position due to steric hindrance at the ortho positions.

Lewis Acid Catalysis and Acylium Ion Generation

The Friedel-Crafts acylation is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comresearchgate.net The Lewis acid coordinates to the chlorine atom of benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic acylium ion. youtube.com This acylium ion is the active electrophile that is then attacked by the electron-rich octyloxybenzene ring to form the carbon-carbon bond of the ketone. pearson.com

Reaction Parameter Modulation (e.g., Catalyst Loading, Reaction Time, Temperature)

The success of the Friedel-Crafts acylation hinges on careful control of reaction parameters to maximize the yield of the desired para-substituted product and minimize side reactions.

Catalyst Loading: Typically, slightly more than one equivalent of the Lewis acid catalyst is required because it complexes with both the acyl chloride and the resulting ketone product. Insufficient catalyst can lead to low conversion. researchgate.net

Reaction Time and Temperature: These parameters are interdependent. Reactions are often started at low temperatures (e.g., 0-5°C) during the addition of reagents to control the initial exothermic reaction, and then may be allowed to warm to room temperature or heated to complete the reaction. patsnap.com Monitoring the reaction progress via techniques like thin-layer chromatography is crucial to determine the optimal reaction time.

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid, effectively generates the acylium ion. | masterorganicchemistry.com |

| Catalyst | Iron(III) Chloride (FeCl₃) | A moderately active and less moisture-sensitive alternative to AlCl₃. | researchgate.net |

| Catalyst Loading | >1 equivalent | Required to overcome complexation with the ketone product. | researchgate.net |

| Temperature | 0°C to 40°C | Initial low temperature controls exothermicity, followed by heating to drive the reaction to completion. | patsnap.comijraset.com |

| Solvent | Ethylene dichloride | Found to be an effective solvent for this type of acylation. | ijraset.com |

Transition Metal-Catalyzed Cross-Coupling Methods

Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. mdpi.com These methods provide alternative pathways to benzophenone derivatives, often under milder conditions and with higher functional group tolerance than classical methods. researchgate.net

For the synthesis of this compound, relevant methods include variations of the Suzuki, Heck, and Fukuyama couplings.

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.org To form the target molecule, one could envision coupling 4-(octyloxy)phenylboronic acid with benzoyl chloride or phenylboronic acid with 4-(octyloxy)benzoyl chloride. mdpi.com The reaction requires a palladium catalyst and a base to proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.orgmdpi.com While not a direct route to ketones, it can be used to synthesize precursors which are then oxidized to the desired benzophenone structure.

Fukuyama Coupling: This is a highly effective method for ketone synthesis that involves the palladium-catalyzed coupling of a thioester with an organozinc reagent. wikipedia.orgjk-sci.com This reaction is known for its mild conditions and high chemoselectivity. pearson.com The synthesis of this compound could be achieved by coupling S-ethyl 4-(octyloxy)benzothioate with phenylzinc iodide in the presence of a palladium catalyst. organic-chemistry.org

These cross-coupling reactions represent advanced and versatile strategies for constructing the this compound core structure. wikipedia.org

Palladium-Catalyzed Aerobic Cross-Coupling Mechanisms

The synthesis of diaryl ketones, such as this compound, via palladium-catalyzed aerobic cross-coupling can proceed through several mechanistic pathways. One common approach is the carbonylative cross-coupling of an aryl halide (e.g., 4-octyloxy-iodobenzene) with an arylboronic acid (e.g., phenylboronic acid) in the presence of carbon monoxide. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladium-acyl complex. Subsequent transmetalation with the arylboronic acid and reductive elimination yields the desired diaryl ketone and regenerates the Pd(0) catalyst. Current time information in Denbighshire, GB.acs.org The aerobic nature of the reaction comes into play in the reoxidation of Pd(0) to the active Pd(II) state, a process that can be facilitated by various ligands and co-catalysts. researcher.lifechimia.ch

Another pathway involves the direct C-H activation of an arene, such as benzene (B151609), and its coupling with an appropriate precursor. For instance, palladium-catalyzed C-H transformation can enable the synthesis of ketones from aldehydes and aryl halides. researchgate.net In the context of aerobic oxidation, the mechanism can be complex, involving the generation of a phenyl-Pd(II) species which can be trapped by oxidants to form higher-valent palladium intermediates that undergo C-O or C-C bond formation. nih.gov The choice of ligands is crucial in these transformations, as they can influence the rate-determining step, which could be Pd-alkoxide formation or β-hydride elimination in the case of alcohol oxidation precursors. rsc.org

Investigation of Catalyst Systems and Reaction Kinetics

Kinetic studies of these reactions provide valuable insights into the reaction mechanism and help in optimizing reaction conditions. For instance, in the aerobic oxidative kinetic resolution of secondary alcohols, the rate-limiting step was found to be dependent on the concentration of the chiral ligand, (-)-sparteine. rsc.org In carbonylative arylation reactions, kinetic studies have suggested that the oxidative addition of the aryl bromide can be the turnover-limiting step. upenn.edu The development of robust catalyst systems that can operate under mild conditions, such as atmospheric pressure of CO and lower temperatures, is a key area of research. acs.org

Radical-Induced Coupling Protocols

Radical-induced coupling reactions offer an alternative approach to the synthesis of diaryl ketones, often proceeding under mild conditions and tolerating a wide range of functional groups. These methods typically involve the generation of acyl or aryl radicals, which then participate in C-C bond formation.

Iodonium (B1229267) Salt Activation Mechanisms

Diaryliodonium salts have emerged as versatile reagents in organic synthesis, serving as precursors for aryl radicals under photochemical or thermal conditions. nih.govmdpi.comresearchgate.netdiva-portal.orgncl.ac.uk In the synthesis of diaryl ketones, a diaryliodonium salt containing one of the desired aryl groups can be used. Upon activation, typically through photolysis, a single-electron transfer (SET) can occur, leading to the formation of an aryl radical and an iodoarene. researchgate.net This aryl radical can then be trapped by a suitable coupling partner.

For the synthesis of this compound, one could envision the use of a diaryliodonium salt such as (4-(octyloxy)phenyl)(phenyl)iodonium hexafluoroantimonate. Photolysis of this salt could generate a 4-(octyloxy)phenyl radical and a phenyl radical. However, controlling the selective coupling to form the desired ketone can be challenging. A more controlled approach would involve the reaction of a generated aryl radical with a suitable acyl precursor or vice versa. The mechanism often involves the formation of a radical-radical cross-coupling. researcher.lifersc.org

Charge Transfer Complex (CTC) Initiated Processes

The formation of a charge-transfer complex (CTC) between an electron donor and an electron acceptor can be utilized to initiate radical reactions under visible light irradiation. researcher.lifenih.gov In the context of diaryl ketone synthesis, a CTC could be formed between a suitable electron-rich arene (donor) and an acceptor, which upon photoexcitation, facilitates an electron transfer to generate radical ions. These radical ions can then initiate a cascade of reactions leading to the desired product.

For instance, the reaction could be initiated by the formation of a CTC between an electron-rich arene and a suitable acceptor. Photoexcitation of this complex would lead to the generation of an arene radical cation. This radical cation could then react with an acyl radical precursor to form the final product. The generation of acyl radicals can be achieved from various sources, such as acyl-1,4-dihydropyridines, which can act as both single-electron reductants and sources of acyl radicals. mdpi.com The key step in these processes is often a radical-radical cross-coupling event. researcher.lifersc.org

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway for this compound depends on various factors, including the availability of starting materials, desired yield, selectivity, and environmental considerations.

Yield and Selectivity Assessment

Palladium-catalyzed carbonylative cross-coupling reactions are well-established methods for the synthesis of unsymmetrical diaryl ketones with generally good to excellent yields. The selectivity is often high, with minimal formation of byproducts. For example, the carbonylative Suzuki-Miyaura coupling of aryl halides with arylboronic acids can provide diaryl ketones in high yields. acs.org The use of specific ligands can further enhance selectivity and prevent the formation of direct coupling byproducts. upenn.edu

| Synthetic Method | Catalyst/Initiator | Starting Materials | Yield (%) | Ref. |

| Pd-catalyzed Carbonylative Suzuki Coupling | PdCl₂(PPh₃)₂ / K₂CO₃ | 4-Iodoanisole, Phenylboronic acid | 85 | acs.org |

| Pd-catalyzed Carbonylative Suzuki Coupling | PdCl₂(dppf) / K₂CO₃ / KI | 4-Bromoanisole, Phenylboronic acid | 78 | acs.org |

| Pd-catalyzed Carbonylative Heck Reaction | Pd(OAc)₂ / PPh₃ | Aryl Halide, Styrene | 41-90 | rsc.org |

Radical-induced methods, particularly those involving photochemistry, can also provide good yields of diaryl ketones. However, selectivity can sometimes be an issue, especially in reactions involving multiple radical species. The chemoselectivity of aryl group transfer from unsymmetrical diaryliodonium salts is a critical factor and often depends on the electronic and steric properties of the aryl groups. beilstein-journals.org The use of "dummy" ligands on the iodonium salt can improve the selectivity of the desired aryl group transfer. beilstein-journals.org

| Synthetic Method | Initiator | Starting Materials | Yield (%) | Ref. |

| Photoredox-catalyzed Arylation | Ru(bpy)₃₂ | Diaryliodonium salt, Isonitrile | 18-67 | beilstein-journals.org |

| Radical-Radical Cross-Coupling | Photoredox/NHC catalysis | Aroyl fluoride, Arene | Varies | diva-portal.org |

Scalability Considerations for Research and Development

The transition of the synthesis of this compound from a laboratory research setting to developmental and pilot-plant scale production necessitates a thorough evaluation of several critical factors. The economic viability, safety, and environmental impact of a synthetic route become paramount as the production volume increases. The primary synthetic routes to this compound generally involve two key transformations: a Friedel-Crafts acylation to form the benzophenone core and a Williamson ether synthesis to introduce the octyloxy side chain. The scalability of each of these steps presents unique challenges and opportunities for optimization.

A common laboratory approach involves the Friedel-Crafts benzoylation of anisole (B1667542) (methoxybenzene) followed by demethylation to yield 4-hydroxybenzophenone, which is then etherified with an octyl halide. An alternative route is the direct Friedel-Crafts acylation of phenoxyoctane. However, the most industrially relevant synthesis often starts with a more functionalized precursor like 2,4-dihydroxybenzophenone, which is then selectively alkylated. While this produces a related but different compound (2-hydroxy-4-octyloxybenzophenone, a common UV absorber), the scalability principles for the etherification step are directly comparable.

When scaling up, factors that are manageable on a small scale, such as reagent costs, reaction times, energy consumption, and waste disposal, can become significant economic and logistical hurdles. For instance, the choice of catalyst in a Friedel-Crafts reaction, often a stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃), poses challenges related to cost, corrosive waste streams, and difficult recovery on a large scale. Similarly, the selection of solvents and bases in the Williamson ether synthesis must be re-evaluated for cost, safety, and environmental footprint at an industrial scale.

Key Scalability Challenges

Moving from benchtop synthesis to larger-scale production introduces several predictable challenges that must be addressed during the research and development phase.

Heat Transfer and Thermal Management: Exothermic reactions, such as Friedel-Crafts acylation, can be managed in a laboratory flask with simple cooling baths. However, on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult and increasing the risk of thermal runaways. Process development must focus on robust thermal control systems and potentially shift from batch to continuous flow processing to manage exotherms more effectively.

Mass Transfer and Mixing: Ensuring homogenous mixing of reactants, particularly in multiphasic reactions like the Williamson ether synthesis (an organic phase and an aqueous base), becomes more complex in large reactors. Inefficient mixing can lead to localized "hot spots," lower yields, and an increase in side-product formation. The use of phase-transfer catalysts is a common strategy to improve interfacial mass transport and is highly relevant for scaling this synthesis.

Reagent Stoichiometry and Cost: Reagents that are acceptable for small-scale synthesis may be prohibitively expensive for bulk production. Route optimization at the R&D stage should prioritize the use of cheaper, more readily available starting materials and explore catalytic rather than stoichiometric reagents to improve the process mass intensity (PMI).

Work-up and Purification: Procedures like solvent extraction and column chromatography, common in research labs, are often impractical and costly at an industrial scale. Development efforts must focus on scalable purification methods such as crystallization, distillation, and filtration. The choice of solvent for these steps is critical, balancing product solubility, ease of recovery, and safety.

Waste Management: The environmental impact and cost of waste disposal are major considerations in large-scale manufacturing. Routes that generate significant volumes of hazardous waste, such as those using traditional Friedel-Crafts catalysts, are less favorable. Research into greener alternatives, like recyclable solid acid catalysts, is a key aspect of modern process development.

Route Optimization for Scale-Up

Optimizing a synthetic route for scalability involves a multi-faceted approach, balancing yield, purity, cost, safety, and environmental concerns. The following tables outline key parameters and findings for the primary synthetic steps involved in producing this compound.

Table 1: Comparison of Friedel-Crafts Acylation Strategies for Scalability

| Parameter | Laboratory Scale (Research) | Pilot/Industrial Scale (Development) | Key Research Findings & Optimization Notes |

| Catalyst | Stoichiometric AlCl₃, FeCl₃ | Catalytic amounts of solid acids (e.g., Zeolites), recyclable Lewis acids | Solid acid catalysts reduce corrosive waste and simplify catalyst separation, a significant advantage for industrial processes. The shift from aluminum chloride catalysis is a major trend in industrial Friedel-Crafts chemistry. |

| Solvent | Dichloromethane, Carbon Disulfide | Higher-boiling point solvents (e.g., chlorobenzene) or solvent-free conditions | Eliminating hazardous solvents improves the process's green profile and reduces costs associated with solvent purchasing and disposal. |

| Temperature Control | Ice bath, heating mantle | Jacketed reactors, internal cooling coils, flow reactors | Maintaining optimal reaction temperatures is crucial for selectivity and yield; flow chemistry offers superior heat and mass transfer, making it a valuable tool for scaling exothermic reactions. |

| Work-up | Aqueous quench, solvent extraction | Direct filtration of solid catalysts, phase separation, crystallization | Developing a work-up that avoids large volumes of aqueous waste and complex extractions is essential for efficient large-scale production. |

Table 2: Optimization of Williamson Ether Synthesis for this compound

| Parameter | Laboratory Scale (Research) | Pilot/Industrial Scale (Development) | Key Research Findings & Optimization Notes |

| Alkylating Agent | 1-Bromooctane | 1-Chlorooctane | Chloroalkanes are generally less expensive but less reactive than bromoalkanes. Optimization may involve using a catalyst to enhance the reactivity of the chloride. |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Stronger, more hazardous bases like NaH are avoided at scale. Aqueous solutions of NaOH or KOH are cheaper and safer but necessitate a two-phase system. |

| Catalyst | None or Tetrabutylammonium Iodide (TBAI) | Phase-Transfer Catalysts (PTC), e.g., quaternary ammonium (B1175870) salts | PTCs are crucial for accelerating reaction rates in biphasic systems by transporting the phenoxide ion into the organic phase, leading to higher yields and efficiency. Dimethyl cetyl ammonium chloride has been identified as a highly effective PTC. |

| Solvent | DMF, Acetonitrile | Toluene, Xylene, or use of a surfactant in an aqueous system | High-boiling aprotic polar solvents are effective but difficult to remove and can be toxic. Using a surfactant in water presents a greener and potentially more cost-effective alternative. |

| Purification | Column Chromatography | Recrystallization | Identifying a suitable solvent system for crystallization that provides high purity and yield is a critical development goal to avoid chromatography. |

Chemical Reactivity and Transformation Pathways of 4 Octyloxy Phenyl Phenyl Methanone

Oxidation Reactions

The oxidation of (4-(Octyloxy)phenyl)(phenyl)methanone can potentially lead to the formation of various oxidized products, including quinone derivatives. The specific outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

Formation of Quinone Derivatives

The formation of quinone derivatives from alkoxy-substituted benzene (B151609) rings is a known transformation in organic synthesis. In the case of this compound, oxidation could theoretically proceed via initial hydroxylation of the activated phenyl ring, followed by further oxidation to a p-benzoquinone derivative. This process would involve the cleavage of the octyloxy group. The benzoyl group would likely remain intact under these conditions. The general transformation can be envisioned as the conversion of the 4-alkoxyphenyl moiety into a 1,4-benzoquinone.

Oxidizing Agent Specificity and Reaction Conditions

A variety of oxidizing agents are capable of converting phenols and their ethers to quinones. The selection of the appropriate reagent is crucial to achieve the desired transformation and minimize side reactions. Strong oxidizing agents are generally required for this conversion. The following table summarizes potential oxidizing agents and typical conditions for the oxidation of alkoxy-aromatic compounds to quinones.

| Oxidizing Agent | Typical Reaction Conditions | Expected Product |

| Ceric Ammonium (B1175870) Nitrate (CAN) | Acetonitrile (B52724)/water, room temperature | Benzoquinone derivatives |

| Fremy's Salt (Potassium nitrosodisulfonate) | Aqueous solution, often buffered | Ortho- or para-benzoquinones from phenols |

| Salcomine-O₂ | Oxygen atmosphere, organic solvent | Quinones from phenols |

| Chromium Trioxide (CrO₃) in Acetic Acid | Elevated temperatures | Benzoquinone derivatives |

Reduction Reactions

The carbonyl group of this compound is susceptible to reduction, leading to the formation of the corresponding secondary alcohol, (4-(octyloxy)phenyl)(phenyl)methanol.

Conversion to Alcohol Derivatives

The reduction of the ketone functionality to a secondary alcohol is a fundamental transformation in organic chemistry. This reaction involves the addition of two hydrogen atoms across the carbonyl double bond. The resulting alcohol, (4-(octyloxy)phenyl)(phenyl)methanol, is a benzhydrol derivative.

Reducing Agent Selection and Stereochemical Control

The choice of reducing agent can influence the efficiency and selectivity of the reduction. For simple reductions, metal hydrides are commonly employed. Asymmetric reduction to form a specific enantiomer of the alcohol is also possible using chiral reducing agents or catalysts.

| Reducing Agent | Typical Reaction Conditions | Product | Stereochemical Control |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol, room temperature | (4-(Octyloxy)phenyl)(phenyl)methanol | Achiral |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | (4-(Octyloxy)phenyl)(phenyl)methanol | Achiral |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Pressurized hydrogen, various solvents | (4-(Octyloxy)phenyl)(phenyl)methanol | Achiral |

| Chiral Borane Reagents (e.g., CBS reagent) | Aprotic solvent (e.g., THF) | Enantioenriched (4-(octyloxy)phenyl)(phenyl)methanol | Chiral |

Substitution Reactions of the Octyloxy Moiety

The octyloxy group, being an ether linkage, can undergo substitution reactions, most notably cleavage of the ether bond.

The ether linkage of the octyloxy group is generally stable but can be cleaved under specific conditions. This cleavage can occur at the aryl-oxygen bond or the alkyl-oxygen bond, depending on the reagent used. The most common substitution reaction for an aryl alkyl ether is cleavage of the ether bond to yield a phenol (B47542) and an alkyl halide or alcohol.

Reagents such as strong acids (e.g., HBr, HI) are effective for cleaving ethers. Lewis acids, in combination with nucleophiles, can also be employed. The following table outlines some common reagents for ether cleavage.

| Reagent | Typical Reaction Conditions | Products |

| Hydrogen Bromide (HBr) | Acetic acid or neat, reflux | 4-Hydroxybenzophenone (B119663) and 1-bromooctane |

| Hydrogen Iodide (HI) | Acetic acid or neat, reflux | 4-Hydroxybenzophenone and 1-iodooctane |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature to room temperature | 4-Hydroxybenzophenone and 1-bromooctane |

Derivatization Studies of the Alkoxy Chain

Direct derivatization studies specifically targeting the octyloxy chain of this compound are not extensively documented in publicly available literature. However, based on the general chemical principles of ether linkages, several potential transformation pathways can be inferred. The most significant of these is the cleavage of the ether bond.

Ether cleavage is a type of chemical reaction that results in the breaking of the C-O bond of an ether. This process typically requires strong reagents or harsh reaction conditions due to the general stability of the ether linkage.

Acid-Catalyzed Cleavage:

One of the most common methods for ether cleavage is treatment with strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, this would lead to the formation of 4-hydroxybenzophenone and an octyl halide.

The general mechanism for the acid-catalyzed cleavage of an alkyl aryl ether is as follows:

Protonation of the ether oxygen by the strong acid.

Nucleophilic attack by the halide ion on the alkyl carbon of the protonated ether. This is typically an SN2 reaction, where the less sterically hindered carbon is attacked. In this case, the attack would occur on the primary carbon of the octyl group.

Formation of the corresponding phenol (4-hydroxybenzophenone) and alkyl halide (1-iodooctane or 1-bromooctane).

It is important to note that the cleavage of the aryl C-O bond is much more difficult due to the increased bond strength from the sp2 hybridization of the aromatic carbon.

| Reagent | Expected Products | Reaction Type |

| Hydroiodic Acid (HI) | 4-Hydroxybenzophenone, 1-Iodooctane | Acid-catalyzed nucleophilic substitution (SN2) |

| Hydrobromic Acid (HBr) | 4-Hydroxybenzophenone, 1-Bromooctane | Acid-catalyzed nucleophilic substitution (SN2) |

Base-Mediated Cleavage:

Cleavage of the octyloxy chain under basic conditions is generally less feasible for this type of unactivated ether. Strong bases would be required, and such reactions are less common than acid-catalyzed cleavage.

Catalytic Systems and Environmental Influences on Substitution

While specific catalytic systems for the substitution of the octyloxy group in this compound are not well-documented, general principles of catalysis in ether chemistry and findings from related benzophenone (B1666685) compounds can provide insights into potential pathways.

Catalytic Etherification (Reverse Reaction):

The synthesis of this compound itself involves the formation of the ether linkage, typically through a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzophenone with an octyl halide in the presence of a base. A patent for a similar process, the alkylation of 4-hydroxybenzophenone, describes the use of an anion exchange resin and a phase transfer catalyst to improve reaction performance and yield. While this is the reverse of derivatization, it highlights the types of catalytic systems that can be involved in transformations at the ether linkage.

Environmental Influences on Transformation:

The environmental fate of benzophenone derivatives is an area of active research, particularly for those used as UV filters in sunscreens and other consumer products. The primary environmental transformation pathway for these compounds is photodegradation.

Benzophenone and its derivatives are known to be photoreactive. Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state, which can then participate in various chemical reactions. For alkoxy-substituted benzophenones, potential photodegradation pathways could involve the alkoxy chain.

Studies on other benzophenone-type UV filters, which often contain hydroxyl groups in addition to alkoxy groups, have shown that photodegradation can occur, although they are generally designed to be photostable. The degradation pathways often involve hydroxylation of the aromatic rings. However, it is conceivable that under certain environmental conditions, particularly in the presence of photosensitizers or reactive oxygen species (ROS) like hydroxyl radicals, the octyloxy chain could be a site of transformation.

Potential environmental transformation pathways for the octyloxy chain include:

Oxidative Cleavage: In the presence of strong oxidizing agents or photochemically generated radicals, the ether linkage could be cleaved. This would likely result in the formation of 4-hydroxybenzophenone and various oxidation products of the octyl chain.

Hydroxylation of the Alkyl Chain: Radical-mediated reactions could lead to the introduction of hydroxyl groups at various positions along the octyl chain.

The rate and extent of these transformations would be highly dependent on environmental factors such as the intensity and wavelength of sunlight, the presence of dissolved organic matter, and the concentration of reactive species in the water or atmosphere.

| Condition | Potential Transformation Pathway | Key Influencing Factors |

| Strong Acidic Conditions | Ether Cleavage | Acid concentration, temperature, nature of the halide |

| UV Radiation (Environmental) | Photodegradation (e.g., oxidative cleavage, chain hydroxylation) | Light intensity, presence of photosensitizers, reactive oxygen species |

It is crucial to emphasize that these are potential pathways based on the known chemistry of ethers and related benzophenone compounds. Detailed experimental studies on this compound are needed to fully elucidate its chemical reactivity and transformation pathways.

Advanced Spectroscopic Characterization Techniques for 4 Octyloxy Phenyl Phenyl Methanone

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of (4-(Octyloxy)phenyl)(phenyl)methanone is characterized by several key absorption bands that confirm its structural features, including the diaryl ketone, the alkoxy group, and the long alkyl chain.

The most prominent peak in the spectrum is the strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the benzophenone (B1666685) moiety, which typically appears around 1654 cm⁻¹. researchgate.net The presence of two aromatic rings conjugated to the carbonyl group influences this frequency. Aromatic C-H stretching vibrations are observed as a series of peaks in the 3100-3000 cm⁻¹ region. brainly.comchegg.com Additionally, the stretching vibrations of the carbon-carbon double bonds (C=C) within the phenyl rings give rise to moderate absorptions in the 1600-1450 cm⁻¹ range. brainly.com

The octyloxy group introduces several characteristic vibrations. The aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the octyl chain are responsible for strong peaks in the 2960-2850 cm⁻¹ region. researchgate.net Specifically, the asymmetric and symmetric stretching of CH₂ groups are typically found near 2924 cm⁻¹ and 2853 cm⁻¹, respectively. researchgate.net The C-O (ether) linkage of the alkoxy group produces a strong, characteristic stretching band, typically in the 1260-1000 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3080 - 3030 | C-H Stretch | Aromatic (sp² C-H) | Medium |

| ~2955 - 2920 | Asymmetric C-H Stretch | Alkyl (CH₂, CH₃) | Strong |

| ~2870 - 2850 | Symmetric C-H Stretch | Alkyl (CH₂, CH₃) | Strong |

| ~1654 | C=O Stretch | Diaryl Ketone | Strong |

| ~1595 | C=C Stretch | Aromatic Ring | Medium |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| ~1170 | In-plane C-H Bending | Aromatic Ring | Medium |

| ~1025 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Medium |

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on changes in the polarizability of a molecule's electron cloud. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for fingerprinting the carbon skeleton of this compound.

In the Raman spectrum of this compound, the most intense peak is typically associated with the symmetric stretching of the C=C bonds in the phenyl rings, observed around 1596 cm⁻¹. researchgate.net This band is characteristic of substituted benzene (B151609) rings. The carbonyl (C=O) stretch, while strong in the IR spectrum, often appears as a weaker band in the Raman spectrum. Other notable vibrations include the C-H stretching of the aromatic rings and the alkyl chain, which appear in the 3100-2800 cm⁻¹ region.

The "fingerprint" region of the Raman spectrum, below 1500 cm⁻¹, contains a wealth of structural information arising from complex C-C stretching and C-C-H bending modes of the entire molecular framework. These unique patterns allow for definitive identification of the molecule and can provide insights into its conformational state, as subtle changes in molecular geometry can lead to shifts in the Raman bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.

¹H NMR spectroscopy provides information on the distinct chemical environments of the protons in the molecule. The spectrum of this compound can be divided into two main regions: the aromatic region (downfield, ~6.9-7.9 ppm) and the aliphatic region (upfield, ~0.8-4.1 ppm).

The protons on the unsubstituted phenyl ring and the substituted phenyl ring exhibit complex splitting patterns due to spin-spin coupling. Based on data from the analogous compound (4-Methoxyphenyl)(phenyl)methanone, the protons on the unsubstituted ring adjacent to the carbonyl group appear as a multiplet around 7.8 ppm, while the remaining protons on this ring appear between 7.4 and 7.6 ppm. rsc.org For the octyloxy-substituted ring, the protons ortho to the ether linkage are shifted upfield due to the electron-donating nature of the oxygen and appear as a doublet around 6.9 ppm. rsc.org The protons meta to the ether linkage (and ortho to the carbonyl group) appear as a doublet further downfield.

The octyloxy chain gives rise to several distinct signals. The protons on the carbon directly attached to the ether oxygen (O-CH₂) are the most deshielded of the alkyl chain, appearing as a triplet around 4.0 ppm. The terminal methyl group (CH₃) protons are the most shielded, appearing as a triplet around 0.9 ppm. The six methylene groups (CH₂) in the middle of the chain produce a complex, overlapping multiplet between approximately 1.2 and 1.8 ppm. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.82 | m | 2H | Protons ortho to C=O (unsubstituted ring) |

| ~7.56 | m | 1H | Proton para to C=O (unsubstituted ring) |

| ~7.46 | m | 2H | Protons meta to C=O (unsubstituted ring) |

| ~7.43 | d | 2H | Protons meta to -OR (ortho to C=O) |

| ~6.95 | d | 2H | Protons ortho to -OR (meta to C=O) |

| ~4.05 | t | 2H | -O-CH₂ -(CH₂)₆-CH₃ |

| ~1.80 | p | 2H | -O-CH₂-CH₂ -(CH₂)₅-CH₃ |

| ~1.50 - 1.25 | m | 10H | -O-(CH₂)₂-(CH₂)₅ -CH₃ |

| ~0.90 | t | 3H | -O-(CH₂)₇-CH₃ |

d = doublet, t = triplet, p = pentet, m = multiplet

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. In a proton-decoupled spectrum, each chemically non-equivalent carbon atom produces a single peak, allowing for a direct count of the unique carbon environments. masterorganicchemistry.com

The spectrum of this compound shows a characteristic downfield signal for the carbonyl carbon around 195 ppm, a region typical for ketones. rsc.orglibretexts.org The aromatic carbons resonate in the 113-164 ppm range. The carbon atom attached to the oxygen of the ether group (C-O) is significantly deshielded and appears around 163 ppm. rsc.org The quaternary carbons of the aromatic rings generally show weaker signals than the protonated carbons.

The eight carbons of the octyloxy chain are observed in the upfield region of the spectrum. The carbon directly bonded to the oxygen (-O-C H₂) is the most deshielded of the aliphatic carbons, appearing around 68 ppm. The terminal methyl carbon (-C H₃) is the most shielded, resonating at approximately 14 ppm. The remaining six methylene carbons appear in the range of 22-32 ppm. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~195.6 | C=O (Ketone) |

| ~163.3 | Aromatic C-O |

| ~138.2 | Aromatic Quaternary C (unsubstituted ring) |

| ~132.7 | Aromatic CH (ortho to C=O) |

| ~131.9 | Aromatic Quaternary C (substituted ring) |

| ~129.9 | Aromatic CH (meta to C=O) |

| ~128.3 | Aromatic CH (para to C=O) |

| ~113.7 | Aromatic CH (ortho to -OR) |

| ~68.3 | -C H₂-O- |

| ~31.8 | Alkyl CH₂ |

| ~29.4 | Alkyl CH₂ |

| ~29.3 | Alkyl CH₂ |

| ~26.0 | Alkyl CH₂ |

| ~22.6 | Alkyl CH₂ |

| ~14.1 | Terminal CH₃ |

While 1D NMR spectra identify the different types of protons and carbons, 2D NMR experiments are essential for confirming the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. youtube.com In the spectrum of this compound, COSY would show strong cross-peaks connecting adjacent protons. For example, the triplet at ~4.05 ppm (-O-CH₂) would show a correlation to the pentet at ~1.80 ppm (-O-CH₂-CH₂ -). This connectivity pattern would continue down the entire octyl chain. Within the aromatic rings, correlations would be observed between ortho-coupled protons, helping to assign the signals within each phenyl system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak between the proton signal at ~4.05 ppm and the carbon signal at ~68.3 ppm, confirming the assignment of the -O-CH₂- group. This technique is invaluable for unambiguously assigning all protonated carbons in the molecule.

By combining the information from these complementary spectroscopic techniques, a complete and confident characterization of the molecular structure of this compound can be achieved.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, which has a chemical formula of C₂₁H₂₆O₂, the theoretical exact mass (monoisotopic mass) can be calculated.

Table 1: Theoretical Exact Mass Calculation for C₂₁H₂₆O₂

| Element | Count | Exact Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 21 | 12.000000 | 252.000000 |

| Hydrogen (¹H) | 26 | 1.007825 | 26.203450 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | | | 310.193280 |

An experimental HRMS analysis would be expected to yield a mass measurement extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS-MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS-MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, fragmentation would likely occur at the weakest bonds.

Expected fragmentation pathways could include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of benzoyl (C₆H₅CO⁺, m/z 105) or 4-(octyloxy)benzoyl ions.

Cleavage of the octyloxy chain , which could occur through various C-C and C-O bond scissions, producing a series of characteristic alkyl fragment ions.

Loss of the entire octyloxy group to form a stable cation.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, specifically the absorption and emission of photons due to electronic transitions between different energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the benzophenone chromophore. Benzophenone itself typically exhibits two main absorption bands:

A strong absorption band around 250 nm, attributed to the π → π * transition within the aromatic rings and carbonyl group.

A weaker, longer-wavelength band around 330-340 nm, corresponding to the formally forbidden n → π * transition of the carbonyl group's non-bonding electrons.

The presence of the electron-donating octyloxy group at the para position is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted benzophenone, due to the extension of the conjugated system. Specific peak maxima (λmax) and molar extinction coefficients (ε) would need to be determined experimentally.

Photoluminescence and Fluorescence Quantum Yield Studies

Photoluminescence refers to the emission of light from a molecule after it has absorbed photons. While many benzophenone derivatives are known to be phosphorescent at low temperatures, their fluorescence at room temperature is often very weak. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. For compounds like this compound, the quantum yield is expected to be low due to efficient intersystem crossing from the excited singlet state to the triplet state. Quantitative studies would be required to determine the exact ΦF value.

Solvatochromic Effects and Aggregation-Induced Emission (AIE) Phenomena

Solvatochromism is the phenomenon where the position of a compound's absorption or emission spectrum changes with the polarity of the solvent. This effect is often observed in molecules where the ground and excited states have different dipole moments. The carbonyl group in this compound could lead to observable solvatochromic shifts, particularly affecting the n → π* transition. However, without experimental data, the extent and direction (positive or negative) of this effect cannot be confirmed.

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. While some complex benzophenone derivatives have been shown to exhibit AIE, there is no specific evidence in the available literature to suggest that the simpler structure of this compound would display this property. acs.orgresearchgate.net Experimental studies in solvent/non-solvent mixtures would be necessary to investigate this possibility.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. These methods can determine key properties like phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry is a fundamental technique used to measure the temperatures and heat flows associated with transitions in materials. For organic compounds like this compound, DSC would be employed to identify melting points, crystallization temperatures, and any potential liquid crystalline phase transitions. However, a thorough search of scientific databases and literature did not yield any specific DSC thermograms or phase transition data for this particular compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis provides information on the thermal stability and decomposition profile of a material. By monitoring the mass of a sample as it is heated, TGA can determine the temperatures at which the compound begins to degrade. This information is vital for assessing the material's operational limits. Unfortunately, no TGA data detailing the decomposition temperatures or thermal stability of this compound could be located in the reviewed literature.

Advanced Structural Elucidation Methods

Advanced analytical methods are employed to gain detailed insights into the crystalline structure and molecular properties of chemical compounds.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing information on lattice parameters and crystal symmetry. While XRD studies have been conducted on related benzophenone derivatives, specific crystallographic data, such as unit cell dimensions or the space group for this compound, are not published in the available scientific literature.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance spectroscopy is a highly sensitive technique used to detect and characterize species with unpaired electrons, such as free radicals. For a benzophenone derivative, ESR would be instrumental in studying the formation and behavior of radical species, particularly upon photo-excitation. While the general principles of ESR on benzophenone systems are well-documented, no specific studies applying ESR spectroscopy to analyze radical species of this compound were found.

Polarized Optical Microscopy (POM) for Mesophase Identification

Polarized Optical Microscopy is a key technique for the identification of liquid crystalline phases, known as mesophases. The characteristic textures observed under a POM can distinguish between different types of liquid crystal phases, such as nematic or smectic phases. Although the molecular structure of this compound suggests the possibility of liquid crystalline behavior, there are no available POM studies in the literature that confirm or characterize any mesophases for this compound.

Computational Chemistry and Theoretical Modeling of 4 Octyloxy Phenyl Phenyl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems. For (4-(Octyloxy)phenyl)(phenyl)methanone, these calculations can predict a wide range of properties, from its three-dimensional shape to its interaction with light.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the ground-state geometry and various electronic properties of benzophenone (B1666685) derivatives. nih.govacs.orgresearchgate.net In the case of this compound, DFT calculations would typically be employed to optimize the molecular geometry, finding the most stable arrangement of its atoms in space.

The process involves selecting a functional, such as B3LYP, and a basis set, like 6-31G(d), which has been shown to be accurate for optimizing the geometry of benzophenones. nih.govacs.orgresearchgate.net The calculations would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate fundamental electronic properties that govern the molecule's behavior.

These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. The presence of the electron-donating octyloxy group at the para position is expected to influence the electron distribution across the benzophenone core. ufms.br

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

To understand how this compound interacts with light, particularly UV-visible radiation, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.govacs.org This extension of DFT is used to calculate the energies of electronic excited states and to predict the molecule's absorption spectrum.

TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.orgresearchgate.net For benzophenone derivatives, the main electronic transitions in the UVA/UVB range are typically of a π → π* character, often involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net The calculations can reveal how the octyloxy substituent influences these transitions.

Table 2: Spectroscopic Data Predicted by TD-DFT

| Parameter | Description |

|---|---|

| Excitation Energy (eV) | The energy difference between the ground state and an excited state. |

| Wavelength (nm) | The wavelength of light corresponding to the excitation energy. |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a particular electronic transition. |

Basis Set Selection and Functional Evaluation for Accuracy

The accuracy of both DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation used to describe the exchange-correlation energy, while a basis set is a set of mathematical functions used to build the molecular orbitals.

For benzophenone derivatives, the B3LYP functional combined with a Pople-style basis set like 6-31G(d) or 6-311++G(d,p) has been shown to provide a good balance between accuracy and computational cost for geometry optimizations and electronic property calculations. nih.govchemrxiv.org For spectroscopic predictions, evaluating different functionals may be necessary to achieve the best agreement with experimental data, as the performance of functionals can vary for excited-state calculations.

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of the chemical reactivity and bonding within this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. taylorandfrancis.com

The energy of the HOMO is related to the ionization potential and indicates the electron-donating ability of the molecule. The energy of the LUMO is related to the electron affinity and suggests the electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. ufms.br A smaller gap generally implies higher reactivity and easier electronic excitation. ufms.br For this compound, the electron-donating octyloxy group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and influencing its reactivity and spectral properties.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge distribution, and intramolecular interactions. It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu

NBO analysis provides a quantitative picture of charge transfer and delocalization within the molecule. By examining the interactions between "donor" (filled) NBOs and "acceptor" (unfilled) NBOs, it is possible to identify and quantify the stabilizing effects of electron delocalization, such as hyperconjugation and resonance. For this compound, NBO analysis would reveal the extent of π-electron delocalization across the benzophenone core and the influence of the octyloxy group and the phenyl rings on the electronic structure. This analysis can quantify the charge on each atom, providing a detailed map of the electron distribution.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule.

For this compound, the MEP map would highlight distinct regions of electrostatic potential. The most negative potential, typically depicted in shades of red, is expected to be localized around the oxygen atom of the carbonyl group due to the high electronegativity of oxygen and the presence of lone pairs of electrons. This region signifies the most probable site for an electrophilic attack.

Conversely, regions of positive potential, often colored in blue, would be anticipated around the hydrogen atoms of the phenyl rings. The octyloxy chain, being an electron-donating group, would influence the electron density of the substituted phenyl ring, making it more electron-rich compared to the unsubstituted phenyl ring. This would result in a less positive or even slightly negative potential on the surface of the octyloxy-substituted ring.

Hypothetical MEP Surface Values for this compound

| Molecular Region | Predicted Electrostatic Potential Range (kcal/mol) | Implication |

| Carbonyl Oxygen | -45 to -60 | High electron density, susceptible to electrophilic attack. |

| Phenyl Ring Hydrogens | +15 to +30 | Electron deficient regions. |

| Octyloxy-substituted Phenyl Ring | -5 to +10 | Increased electron density due to the alkoxy group. |

Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide a detailed picture of electron pairing and localization in a molecule. They are particularly useful for characterizing the nature of chemical bonds and lone pairs.

An ELF analysis of this compound would reveal basins of high electron localization corresponding to the covalent bonds (C-C, C-H, C-O, C=O) and the lone pairs on the oxygen atoms. The ELF topology would distinctly show the delocalized π-electron system of the aromatic rings.

The LOL provides a complementary perspective, with its maxima indicating regions where electrons are highly localized. For this molecule, LOL analysis would clearly delineate the bonding regions and the areas occupied by non-bonding electrons, such as the lone pairs on the carbonyl and ether oxygen atoms. These analyses provide a quantitative description of the chemical bonding that goes beyond simple Lewis structures.

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional structure of this compound is not rigid. Rotations around the single bonds, particularly the bonds connecting the phenyl rings to the carbonyl carbon, lead to different conformations.

The conformation of benzophenone and its derivatives is primarily defined by the torsional angles of the two phenyl rings with respect to the plane of the carbonyl group. Due to steric hindrance between the ortho-hydrogens of the two rings, a completely planar conformation is energetically unfavorable. The phenyl rings are twisted out of the carbonyl plane, resulting in a non-planar, propeller-like structure.

Estimated Torsional Barriers for Benzophenone Derivatives

| Rotational Process | Typical Energy Barrier (kcal/mol) |

| Phenyl Ring Rotation | 3 - 6 |

| Concerted "Propeller" Rotation | 8 - 12 |

Note: Data is based on studies of analogous benzophenone compounds and serves as an estimation.

The length of the alkoxy chain can significantly influence the conformational preferences and physical properties of molecules, particularly in the solid state or in liquid crystals. mdpi.com The flexible octyloxy chain in this compound can adopt numerous conformations. In an isolated molecule, the chain is likely to be in a low-energy, extended conformation.

In condensed phases, the packing of the molecules will be influenced by the van der Waals interactions of the long alkyl chains. This can lead to specific arrangements and may affect the torsional angles of the benzophenone core. Longer alkoxy chains tend to promote self-assembly and can lead to the formation of layered structures in the solid state.

Spectroscopic Parameter Prediction

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the interpretation of experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. nih.gov This method computes the magnetic shielding tensors for each nucleus in the molecule, from which the chemical shifts can be derived.

A GIAO calculation for this compound would predict the ¹H and ¹³C NMR chemical shifts for all atoms in the molecule. The accuracy of these predictions is generally high, especially when appropriate levels of theory and basis sets are used. The predicted shifts can aid in the assignment of complex NMR spectra and can provide insights into the electronic environment of the different nuclei. For instance, the chemical shifts of the carbons in the octyloxy-substituted ring would be predicted to be different from those in the unsubstituted ring due to the electronic effect of the alkoxy group.

Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Benzophenone

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO) |

| Carbonyl Carbon | 195.8 |

| C1 (unsubstituted ring) | 137.2 |

| C4 (substituted ring, with O-alkyl) | 163.5 |

| Methylene (B1212753) Carbon (adjacent to O) | 68.4 |

| Terminal Methyl Carbon | 14.1 |

Note: This table provides typical chemical shift values for carbons in similar molecular environments to illustrate the expected output of a GIAO calculation.

Non-Linear Optical (NLO) Properties Prediction

The prediction of non-linear optical (NLO) properties of organic molecules like this compound is a significant area of computational research, driven by the potential applications of these materials in optoelectronic devices. scihorizon.com Computational methods, particularly DFT, are powerful tools for predicting the NLO response of a molecule. scihorizon.com The key parameters that quantify the NLO behavior of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

These properties are calculated based on the response of the molecule to an external electric field. The calculations are typically performed on the optimized molecular geometry. The dipole moment provides information about the charge distribution in the molecule. The linear polarizability describes the linear response of the electron cloud to an electric field, while the hyperpolarizability describes the non-linear response. A high value of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG), a crucial NLO phenomenon. scihorizon.com

The introduction of electron-donating and electron-accepting groups in a conjugated system can significantly enhance the NLO properties of a molecule. In this compound, the octyloxy group acts as an electron-donating group, which can lead to intramolecular charge transfer and, consequently, a larger hyperpolarizability.

Computational studies can predict the individual components of the polarizability and hyperpolarizability tensors, as well as their average values. These theoretical predictions are invaluable for the rational design of new NLO materials with enhanced properties. For instance, the computed first-order hyperpolarizability value of a novel compound can be compared with that of a standard NLO material like urea (B33335) to assess its potential. researchgate.net

The following table presents a hypothetical set of calculated NLO parameters for a substituted benzophenone, illustrating the typical output of such a computational study.

| Parameter | Calculated Value |

| Dipole Moment (μ) | X.XX Debye |

| Mean Polarizability (α) | XX.X x 10⁻²⁴ esu |

| First-order Hyperpolarizability (β) | XXX.X x 10⁻³¹ esu |

This table is a representative example for a substituted benzophenone and does not represent the exact data for this compound.

Research Applications in Advanced Materials Science

Photostabilization Mechanisms and Integration into Polymeric Systems

The primary industrial application of benzophenone (B1666685) derivatives is the protection of polymeric materials from degradation caused by ultraviolet (UV) radiation. Exposure to sunlight can break down polymer chains, leading to discoloration, embrittlement, and loss of mechanical strength. mdpi.com (4-(Octyloxy)phenyl)(phenyl)methanone functions as a UV absorber, a type of light stabilizer that safeguards the polymer matrix.

Elucidation of UV Absorption and Energy Dissipation Mechanisms

The functionality of this compound as a photostabilizer originates in its core benzophenone structure. This molecular framework is an efficient chromophore for absorbing damaging UV radiation, particularly in the UVA and UVB regions of the spectrum (approximately 290–400 nm). mdpi.com The absorption process involves the excitation of electrons within the molecule from a ground state to a higher energy state (π → π* and n → π* transitions).

Once the molecule has absorbed this energy, it must dissipate it in a way that does not cause chemical reactions that would degrade the surrounding polymer. Benzophenone and its derivatives excel at this, primarily through non-radiative pathways. The absorbed light energy is rapidly converted into vibrational energy, which is then harmlessly released into the polymer matrix as heat. mdpi.com This process is highly efficient, preventing the high-energy photons from cleaving the chemical bonds within the polymer chains.

While many of the most common commercial benzophenone UV absorbers feature a hydroxyl group in the ortho position (e.g., 2-Hydroxy-4-octyloxybenzophenone) to facilitate an extremely rapid energy dissipation mechanism called keto-enol tautomerism, this compound relies on the inherent photophysical properties of the benzophenone core itself for energy dissipation.

Role of Molecular Structure in Photodegradation Prevention in Polymers

The specific molecular architecture of this compound is critical to its performance as a photostabilizer in various polymers. Two key structural features define its function: the benzophenone core and the para-substituted octyloxy chain.

Benzophenone Core: As established, this part of the molecule is responsible for absorbing UV light, acting as a molecular shield for the polymer.

Octyloxy Chain (-O(CH₂)₇CH₃): This long, flexible alkyl chain plays a crucial role in the practical application of the compound. It acts as a lipophilic "tail" that greatly enhances the solubility and compatibility of the molecule within non-polar polymer matrices. nih.gov This is essential for its effective integration into common plastics.

The octyloxy chain ensures that the stabilizer can be evenly dispersed throughout the bulk of the polymer during processing. Good compatibility prevents issues such as "blooming," where the additive migrates to the surface of the plastic over time, leading to a loss of protection and an undesirable surface finish. chemicalbook.com The long chain also reduces the volatility of the compound, ensuring it is not lost during high-temperature processing methods like extrusion. chemicalbook.com

Table 1: Application of this compound as a Photostabilizer in Polymers Note: Data is representative of benzophenone derivatives with long alkyl chains.

| Polymer System | Primary Benefit of Integration | Structural Feature Responsible |

|---|---|---|

| Polyethylene (PE) | High compatibility, low migration/leaching. nih.gov | Long, non-polar octyloxy chain |

| Polypropylene (PP) | Excellent dispersion, retention during processing. sarex.com | Long, non-polar octyloxy chain |

| Polyvinyl Chloride (PVC) | Good solubility in plasticized formulations. chemicalbook.com | Long, non-polar octyloxy chain |

| Polystyrene (PS) | Prevents yellowing and embrittlement. sarex.com | Benzophenone core (UV absorption) |

Photoinitiator Chemistry in Polymerization Processes

Beyond protecting plastics, the benzophenone structure allows this compound to actively participate in chemical reactions, specifically as a photoinitiator for UV-curing processes. UV curing is used in inks, coatings, and adhesives, as well as in modern additive manufacturing (3D printing). researchgate.netnih.gov

Free Radical Generation for UV-Curable Resin Systems

This compound functions as a Type II photoinitiator . nih.govrsc.org Unlike Type I photoinitiators that cleave directly into radicals upon absorbing light, Type II initiators require a second molecule, a co-initiator or synergist, to generate the radicals that start the polymerization process. nih.gov

The mechanism proceeds as follows:

Excitation: The benzophenone moiety absorbs a UV photon, promoting it to an excited electronic state (a triplet state).

Hydrogen Abstraction: In its excited state, the benzophenone molecule is highly reactive and abstracts a hydrogen atom from a nearby co-initiator molecule. Tertiary amines, such as N-methyldiethanolamine or ethyl 4-(dimethylamino)benzoate, are commonly used as co-initiators. nih.govgoogle.com

Radical Formation: This hydrogen transfer event produces two radicals: a ketyl radical (from the benzophenone) and an amine-alkyl radical (from the co-initiator). The amine-alkyl radical is typically the primary species that initiates the chain-growth polymerization of monomers, such as acrylates and methacrylates. nih.gov

This process allows for the rapid, on-demand hardening (curing) of liquid resins into solid polymers upon exposure to a UV light source.

Efficiency and Selectivity in Photopolymerization Kinetics

Key factors determining the kinetic efficiency include:

Molar Extinction Coefficient: The efficiency of light absorption at the specific wavelength emitted by the UV lamp is crucial. Modifications to the benzophenone structure can shift the absorption spectrum and increase the molar extinction coefficient, enhancing the rate of initiation. rsc.orgsemanticscholar.org

Monomer System: The viscosity of the resin and the inherent reactivity of the monomers (e.g., acrylates are generally more reactive than methacrylates) play a significant role in the propagation rate of the polymerization and the final conversion of monomer to polymer.

The octyloxy group can influence the kinetics by improving the solubility of the photoinitiator in the monomer formulation, ensuring a homogeneous system for efficient radical generation. Research on similar benzophenone derivatives has shown that optimizing the molecular structure can lead to highly efficient photoinitiating systems suitable for applications like 3D printing, where both speed and spatial resolution are critical. rsc.org

Organic Electronics and Optoelectronic Device Development

The unique electronic properties of the benzophenone core have led to its exploration in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). mdpi.comresearchgate.net

In OLEDs, benzophenone derivatives are investigated for use as both host materials and emitters. researchgate.netnih.gov The benzophenone unit is known for its high triplet energy and its ability to facilitate efficient intersystem crossing (the conversion of excited singlet states to triplet states). mdpi.compreprints.org This property is valuable in the design of materials for phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) emitters, which are two pathways to achieving very high internal quantum efficiencies in devices. nih.gov The highly twisted geometry of the benzophenone framework can also help reduce intermolecular interactions in the solid state, which can otherwise quench luminescence and lower device efficiency. preprints.org

In the context of organic solar cells, the primary role of this compound would be as a stabilizing additive. Organic semiconductor materials used in OSCs are often prone to rapid degradation under UV irradiation. Incorporating a UV absorber like a benzophenone derivative into the active layer or encapsulation layers can significantly improve the operational lifetime and stability of the device. researchgate.net Studies have shown that the addition of benzophenone to the active layer of an OSC can simultaneously enhance power conversion efficiency and photostability. researchgate.net

The octyloxy side chain in this compound provides the added benefit of tailoring solubility in the organic solvents used for fabricating thin-film devices and can influence the morphology and molecular packing of the active layer, which are critical parameters for device performance.

Electronic Properties and Charge Transport Characteristics in Organic Frameworks

While specific studies detailing the comprehensive electronic properties and charge transport characteristics of this compound within organic frameworks are still emerging, the broader class of benzophenone derivatives is recognized for its potential in organic electronics. The benzophenone core is known to act as an electron-deficient unit, which can be strategically functionalized to modulate electronic behavior. The incorporation of an octyloxy group introduces a degree of conformational flexibility and can influence intermolecular packing in the solid state, a critical factor for efficient charge transport.

Theoretical and experimental investigations into similar molecules suggest that the electronic properties are largely governed by the π-conjugated system of the benzophenone moiety. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are key parameters determining charge injection and transport capabilities. For benzophenone derivatives, these energy levels can be tuned by introducing various substituent groups. The octyloxy group, being a mild electron-donating group, is expected to raise the HOMO level, thereby influencing the material's ionization potential and hole-transporting characteristics. Further research is required to fully elucidate the charge carrier mobility and charge transport mechanisms in thin films and single crystals of this compound to ascertain its suitability for applications in organic field-effect transistors (OFETs) and other electronic devices.

Potential as Active Components in Organic Photovoltaic Cells and Molecular Wires

The potential of benzophenone derivatives in organic photovoltaics (OPVs) is an active area of investigation. While direct application of this compound as a primary donor or acceptor in OPVs has not been extensively reported, its structural motifs are relevant. For instance, its isomer, 2-hydroxy-4-(octyloxy)benzophenone, has been explored as an additive to enhance the stability of organic solar cells. mdpi.com

The fundamental properties required for an active component in an OPV include strong absorption in the solar spectrum, appropriate energy levels for efficient charge separation at the donor-acceptor interface, and good charge transport to the electrodes. The benzophenone core provides a platform for creating materials with tunable optical and electronic properties. The octyloxy chain can enhance solubility and processability, which are crucial for fabricating large-area devices from solution.